
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a pent-4-ene-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione typically involves the reaction of pyrrolidine with a suitable chlorinated precursor. One common method involves the use of 5,5-dichloropent-4-ene-1,3-dione as the starting material, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Pyrrolizine: Another nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
5,5-Dichloro-1-(pyrrolidin-1-YL)pent-4-ene-1,3-dione is unique due to its specific structure, which combines a pyrrolidine ring with a chlorinated pent-4-ene-1,3-dione backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
85839-48-1 |
|---|---|
Molekularformel |
C9H11Cl2NO2 |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
5,5-dichloro-1-pyrrolidin-1-ylpent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H11Cl2NO2/c10-8(11)5-7(13)6-9(14)12-3-1-2-4-12/h5H,1-4,6H2 |
InChI-Schlüssel |
XQFJPIISAGVELJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)CC(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

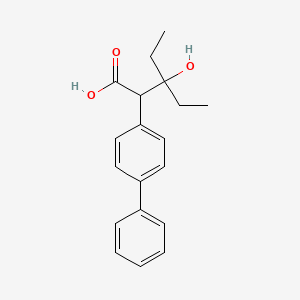
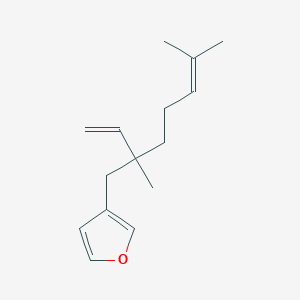
![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
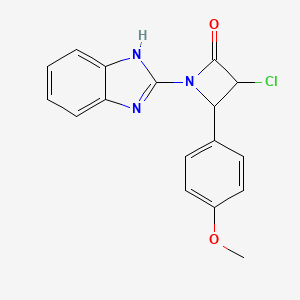

![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
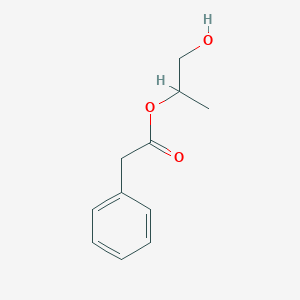
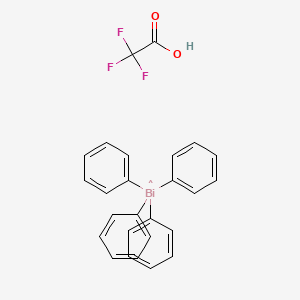
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)

![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
